molecular formula C6H9N3O2 B094056 Dihydro-6-imino-1,3-dimethyluracil CAS No. 17743-04-3

Dihydro-6-imino-1,3-dimethyluracil

Cat. No.: B094056
CAS No.: 17743-04-3
M. Wt: 155.15 g/mol
InChI Key: HBFKTNIVBGBQSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydro-6-imino-1,3-dimethyluracil can be synthesized from 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide . The synthesis involves the reaction of this precursor with appropriate reagents under controlled conditions. The reaction typically requires a temperature range of 50-150°C and the use of liquid caustic soda as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous feeding of liquid alkali and dimethyl cyanoacetylurea solution into an impinging stream reactor. This method ensures rapid and uniform mixing of the reactants, leading to efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Dihydro-6-imino-1,3-dimethyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, anthranilic acid, and 2-sulfanylbenzoic acid . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include dihydrotetrazoles, dihydroquinazolin-4-ones, and 1,3-benzothiazine-4-ones . These products are often characterized using techniques such as FTIR and NMR spectroscopy.

Mechanism of Action

The mechanism of action of dihydro-6-imino-1,3-dimethyluracil involves its interaction with specific molecular targets and pathways. The compound can form Schiff base derivatives with substituted benzaldehydes, leading to the formation of various bioactive molecules . These interactions are often mediated by the imino group, which plays a crucial role in the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to dihydro-6-imino-1,3-dimethyluracil include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both imino and dimethyl groups.

Properties

IUPAC Name

6-imino-1,3-dimethyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFKTNIVBGBQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=N)CC(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863920
Record name 6-Imino-1,3-dimethyl-1,3-diazinane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17743-04-3
Record name Dihydro-6-imino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17743-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-6-imino-1,3-dimethyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017743043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro-6-imino-1,3-dimethyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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